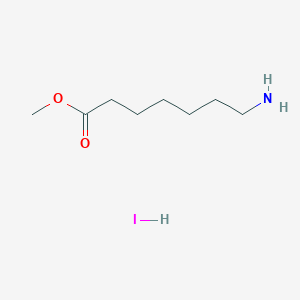

Methyl 7-aminoheptanoate hydroiodide

Description

Methyl 7-aminoheptanoate hydroiodide (C₈H₁₇NO₂·HI) is a hydroiodide salt of a methyl ester derivative of 7-aminoheptanoic acid. While its hydrochloride counterpart (CAS 17994-94-4) is well-documented in pharmaceutical intermediate applications , the hydroiodide form is less commonly studied. The iodide counterion may influence solubility, stability, and reactivity, distinguishing it from analogous hydrochloride salts. This compound is relevant in biochemical pathways, such as enzymatic conversion to pimelic acid or 7-aminoheptanoate , and may serve as a precursor in polymer or drug synthesis.

Properties

IUPAC Name |

methyl 7-aminoheptanoate;hydroiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.HI/c1-11-8(10)6-4-2-3-5-7-9;/h2-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSFDVSLORDRAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCN.I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-aminoheptanoate hydroiodide can be synthesized through several methods. One common approach involves the esterification of 7-aminoheptanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting methyl 7-aminoheptanoate is then reacted with hydroiodic acid to form the hydroiodide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification steps such as crystallization or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-aminoheptanoate hydroiodide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl 7-aminoheptanoate hydroiodide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 7-aminoheptanoate hydroiodide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on compounds with analogous alkyl chains, ester groups, or counterions, highlighting key physicochemical and functional differences.

Methyl 7-Aminoheptanoate Hydrochloride (CAS 17994-94-4)

- Structure: C₈H₁₇NO₂·HCl (MW: 195.69 g/mol).

- Properties : Widely used as a pharmaceutical intermediate, particularly in methylphenidate synthesis .

- Comparison: The hydrochloride form has higher solubility in polar solvents compared to the hydroiodide variant due to the smaller chloride ion. However, the hydroiodide’s larger counterion may enhance crystallinity or stability in non-aqueous media .

Methyl 8-Aminooctanoate Hydrochloride (CAS 39979-08-3)

- Structure: C₉H₁₉NO₂·HCl (MW: 209.71 g/mol).

- Properties : Similar applications in polymer chemistry; the longer alkyl chain increases hydrophobicity.

- Comparison : The additional methylene group reduces aqueous solubility but improves lipid membrane permeability, making it more suitable for drug delivery systems compared to the 7-carbon analog .

Ethyl 8-Aminooctanoate Hydrochloride (CAS 17994-94-4)

- Structure: C₉H₁₉NO₂·HCl (MW: 209.71 g/mol).

- Properties : Ethyl esterification alters metabolic stability and hydrolysis rates.

- Comparison : Ethyl esters generally exhibit slower enzymatic degradation than methyl esters, which could be advantageous in sustained-release formulations .

Methyl Aminomethanimidothioate Hydroiodide (CAS 4338-95-8)

- Structure : C₂H₆N₂S·HI (MW: 218.06 g/mol).

- Properties: Melting point: 82–85°C; used in organocatalysis and ligand synthesis.

- Comparison: The thioimidate group introduces sulfur-based reactivity, enabling metal coordination, unlike the purely aliphatic 7-aminoheptanoate derivatives. The hydroiodide salt here demonstrates high thermal stability .

4-(4-Methoxyphenyl)-6-methyl-2-(methylsulfanyl)pyrimidine Hydroiodide

- Structure : C₁₃H₁₅IN₂OS (MW: 386.24 g/mol).

- Properties : Synthesized via methylation with CH₃I (87% yield), highlighting the efficiency of iodide salts in nucleophilic substitution reactions .

- Comparison : Aromatic heterocycles like pyrimidines exhibit distinct electronic properties compared to aliphatic esters, favoring applications in optoelectronics or antimicrobial agents .

Physicochemical and Functional Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.